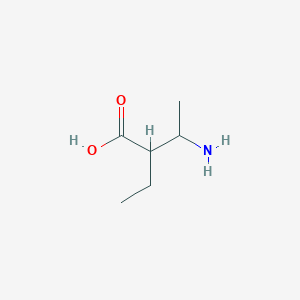
2-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid is an organic compound characterized by the presence of a benzodioxole ring substituted with two fluorine atoms and a propanoic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the reaction of catechol with difluoromethyl ether under acidic conditions.
Introduction of the Propanoic Acid Group: The propanoic acid group can be introduced via a Friedel-Crafts acylation reaction using a suitable acyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the benzodioxole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, including polymers and coatings.
Biological Studies: It can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of 2-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the benzodioxole ring can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid
- (2,2-Difluoro-1,3-benzodioxol-5-yl)methanol
- 2,2-Difluoro-1,3-benzodioxole
Uniqueness
2-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid is unique due to the presence of both the benzodioxole ring and the propanoic acid group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
2-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O4/c1-10(2,9(14)15)6-3-4-7-8(5-6)17-11(12,13)16-7/h3-5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCPWVKATCBELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)OC(O2)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Thiazolemethanol, 2-[4-(methylthio)phenyl]-](/img/structure/B8010611.png)








amine](/img/structure/B8010683.png)

![5-Amino-2-[3-(4-ethylphenoxy)propanoylamino]-5-oxopentanoic acid](/img/structure/B8010701.png)
![2-[3-(2,4-Dioxopyrimidin-1-yl)propanoylamino]benzoic acid](/img/structure/B8010707.png)
